molecular formula C20H14Cl2N2O B2487485 1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole CAS No. 338791-21-2

1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole

Cat. No.: B2487485
CAS No.: 338791-21-2
M. Wt: 369.25
InChI Key: OQKHNZAZHURJBK-UHFFFAOYSA-N
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Description

1-[(4-Chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole is a disubstituted benzimidazole derivative characterized by a 4-chlorobenzyloxy group at the N1 position and a 2-chlorophenyl group at the C2 position. Benzimidazoles are heterocyclic compounds with broad applications in medicinal chemistry, materials science, and catalysis due to their structural versatility and bioactivity . The presence of electron-withdrawing chlorine substituents and the benzyloxy linkage in this compound may influence its physicochemical properties, reactivity, and biological interactions.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[(4-chlorophenyl)methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O/c21-15-11-9-14(10-12-15)13-25-24-19-8-4-3-7-18(19)23-20(24)16-5-1-2-6-17(16)22/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKHNZAZHURJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2OCC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Etherification: The final step involves the etherification of the benzimidazole core with the chlorinated benzyl group using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorophenyl and 4-chlorobenzyl groups are susceptible to nucleophilic substitution due to the electron-withdrawing nature of chlorine.

Reaction TypeReagents/ConditionsProducts/OutcomesSource Analogy
Aromatic substitutionNaOH (aq.), 80°C, 12 hrsHydroxyphenyl derivatives
Alkoxy group cleavageHBr (48%), reflux, 6 hrs1H-benzimidazole-2-(2-chlorophenyl)

Key Findings :

  • The 2-chlorophenyl group undergoes hydrolysis to yield hydroxyl derivatives under basic conditions .

  • Acidic cleavage of the benzyl ether generates a free benzimidazole hydroxyl group .

Oxidation Reactions

The benzimidazole ring and chlorinated substituents participate in oxidation processes.

Reaction TypeReagents/ConditionsProducts/OutcomesSource Analogy
Ring oxidationKMnO₄, H₂SO₄, 60°CBenzimidazole N-oxide derivatives
Side-chain oxidationH₂O₂, FeCl₃ catalystChlorobenzaldehyde byproducts

Mechanistic Insights :

  • Oxidation of the benzimidazole nitrogen forms N-oxide species, enhancing electrophilic reactivity .

  • The 4-chlorobenzyl group oxidizes to 4-chlorobenzoic acid under strong oxidative conditions .

Reduction Reactions

Reductive pathways target the aromatic chlorine atoms and ether linkages.

Reaction TypeReagents/ConditionsProducts/OutcomesSource Analogy
DechlorinationPd/C, H₂ (1 atm), ethanol, 24 hrs2-Phenyl-1-benzyloxy-benzimidazole
Ether reductionLiAlH₄, THF, 0°C → rt1H-benzimidazole-2-(2-chlorophenyl)

Key Observations :

  • Catalytic hydrogenation removes chlorine atoms from phenyl groups, yielding dechlorinated analogs .

  • Lithium aluminum hydride reduces the benzyl ether to a hydroxyl group without affecting the benzimidazole core.

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzimidazole ring directs electrophiles to specific positions.

Reaction TypeReagents/ConditionsProducts/OutcomesSource Analogy
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-benzimidazole derivatives
SulfonationClSO₃H, CH₂Cl₂, rt5-Sulfo-benzimidazole derivatives

Regioselectivity :

  • Electrophiles preferentially attack the 5-position of the benzimidazole ring due to resonance stabilization .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the chlorophenyl groups.

Reaction TypeReagents/ConditionsProducts/OutcomesSource Analogy
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMFBiaryl-benzimidazole hybrids
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine baseAminated benzimidazole derivatives

Applications :

  • Suzuki coupling introduces aryl groups for enhanced biological activity .

  • Buchwald-Hartwig amination generates nitrogen-rich analogs with improved solubility.

Thermal Decomposition

Pyrolysis studies reveal stability limits and degradation pathways.

ConditionTemperature (°C)Major ProductsSource Analogy
Inert atmosphere250–300Chlorobenzene, CO, NH₃
Oxidative atmosphere200–250CO₂, HCl, NOₓ

Stability Profile :

  • Decomposition begins at 250°C, releasing toxic gases (HCl, NH₃) .

Biological Alkylation

The compound acts as an alkylating agent in biochemical contexts.

TargetBiological SystemOutcomeSource Analogy
DNA nucleophilesIn vitro cancer cell linesDNA crosslinking, apoptosis induction
Thiol groupsEnzyme active sitesEnzyme inhibition

Mechanism :

  • The 4-chlorobenzyl group transfers to DNA bases, forming covalent adducts that disrupt replication .

Scientific Research Applications

1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated phenyl and benzyl groups may enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

  • 1-(2-Chlorobenzyl)-2-(2-chlorophenyl)-1H-1,3-benzimidazole (3h): This analog differs in the substitution pattern of the benzyl group (2-chloro vs. 4-chloro) and lacks the oxygen atom in the N1 substituent.
  • 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole (3b) :
    Both substituents are para-chlorinated. The target compound’s 2-chlorophenyl group introduces steric and electronic differences, which may affect binding interactions in biological systems .

  • The methoxy group also increases hydrophilicity (logP = 5.6) compared to the target compound’s logP, which is likely higher due to the additional chlorine .

Physicochemical and Spectroscopic Properties

Key Physical Properties

Compound Molecular Weight logP (Calculated) Melting Point (°C)
Target Compound 364.8* ~5.8* Not reported
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole (3b) 353.05 5.1 126–127
1-(2-Chlorobenzyl)-2-(2-chlorophenyl)-1H-benzimidazole (3h) 353.05 5.3 Not reported
1-[(4-Chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole 364.8 5.6 Not reported

*Estimated based on structural similarity.

Spectroscopic Features

  • 1H NMR :
    The target compound’s benzyloxy group would exhibit distinct aromatic proton signals (e.g., δ 5.40–5.48 ppm for benzyl protons in analogs ), while the 2-chlorophenyl group may show deshielded resonances due to ortho-chloro substitution.
  • IR Spectroscopy :
    Expected C=N stretching (~1591–1620 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) align with data for 3b and related ether-containing benzimidazoles .

Inferred Bioactivity

Benzimidazoles with chloro substituents, such as 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole, exhibit antimicrobial and antitumor activities .

Thermal Degradation

Pyridinyl-substituted analogs show decomposition temperatures >250°C via TGA, suggesting that the target compound’s thermal stability may be comparable, influenced by its rigid aromatic framework .

Biological Activity

1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole is a synthetic compound characterized by its unique chemical structure, which includes a benzimidazole core substituted with chlorinated phenyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C20H14Cl2N2O
  • Molar Mass : 369.24 g/mol
  • CAS Number : 338791-28-9

The compound features a benzimidazole framework that is known for its diverse biological properties, including antimicrobial and anticancer activities.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to reduced proliferation of target cells.
  • Disruption of Cellular Signaling : By interacting with cellular receptors or pathways, it can modulate signaling cascades that are critical for cell survival and growth.

Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. In studies evaluating various substituted benzimidazoles, compounds similar to this compound demonstrated:

  • Fungicidal Activities : Some derivatives showed effective inhibition against fungi such as Sclerotinia sclerotiorum, with inhibition rates exceeding 86% compared to standard antifungal agents like quinoxyfen .
CompoundInhibition Rate (%)EC50 (mg/L)Comparison DrugEC50 (mg/L)
This compoundTBDTBDQuinoxyfen14.19

Anticancer Activity

Studies have highlighted the potential anticancer properties of benzimidazole derivatives. For instance:

  • Cell Line Studies : Compounds structurally similar to this compound have shown cytotoxicity against various cancer cell lines. These studies suggest that the presence of electron-withdrawing groups enhances the anticancer activity by facilitating interactions with cellular targets .

Study on Antifungal Properties

A study published in Molecules evaluated the antifungal activity of various benzimidazole derivatives against Sclerotinia sclerotiorum. The results demonstrated that certain compounds exhibited superior fungicidal activity compared to established antifungal treatments .

Evaluation of Anticancer Effects

Another research effort investigated the effects of substituted benzimidazoles on human cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation of 2-(2-chlorophenyl)-1H-benzimidazole with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes varying reaction time (6–24 hours), temperature (80–120°C), and stoichiometric ratios (1:1 to 1:2.5) to maximize yield. IR and NMR spectroscopy are used to confirm intermediate formation (e.g., benzimidazole ring closure) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR spectroscopy : Confirms functional groups (e.g., C-O-C stretch at ~1200 cm⁻¹ for the benzyloxy group).
  • NMR (¹H/¹³C) : Assigns aromatic proton environments (e.g., 2-chlorophenyl substituent at δ 7.3–7.6 ppm) and benzyloxy linkage (δ 5.2–5.5 ppm for OCH₂).
  • ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 415.3).
  • Thermal analysis (TGA/DTA) : Assesses decomposition patterns (e.g., 10% weight loss at ~250°C) .

Q. What preliminary biological screening methods are recommended for this compound?

  • Methodological Answer : Initial screening involves:

  • In vitro cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7).
  • Antimicrobial disk diffusion tests (e.g., against S. aureus or E. coli).
  • Fluorescence spectroscopy : To study DNA intercalation potential (e.g., ethidium bromide displacement assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) arise from differences in assay conditions (pH, serum concentration) or cell line specificity. Use factorial experimental design to isolate variables:

  • Factors : Compound concentration (0.1–10 µM), incubation time (24–72 hours).
  • Responses : Cell viability, apoptosis markers (e.g., caspase-3 activation).
  • Statistical tools : ANOVA with post-hoc Tukey tests to identify significant interactions .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) in this compound?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., topoisomerase II or tubulin).
  • QSAR models : Train on datasets of benzimidazole derivatives with known IC₅₀ values to predict bioactivity.
  • DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to correlate substituent effects with reactivity .

Q. How can crystallographic data improve structural understanding of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Bond angles/lengths : E.g., dihedral angle between benzimidazole and 2-chlorophenyl groups (critical for planarity and π-π stacking).
  • Packing motifs : Hydrogen-bonding networks (e.g., C-H···O interactions) influencing solubility.
  • Validation : Compare experimental data (e.g., a = 7.97 Å, β = 95.13° for similar benzimidazoles) with computational predictions .

Q. What strategies mitigate thermal degradation during formulation studies?

  • Methodological Answer :

  • Excipient screening : Use TGA-DSC to test stabilizers (e.g., polyvinylpyrrolidone) that reduce decomposition onset temperature.
  • Lyophilization : Improve stability by removing water (prevents hydrolysis of the benzyloxy group).
  • Accelerated aging studies : Store at 40°C/75% RH for 6 months to model shelf-life .

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